N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4OS2 and its molecular weight is 434.58. The purity is usually 95%.
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Biological Activity
N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H22N4OS2
- Molecular Weight : 434.6 g/mol
- CAS Number : 1207007-24-6
The structural complexity of this compound arises from the presence of thiazole and imidazole rings, which are known for their biological significance.
Synthesis
Synthesis of this compound typically involves the reaction of 4-methylthiazole derivatives with imidazole-based compounds under controlled conditions. The process can include various steps such as thiolation and acetamide formation, which are critical for achieving the desired biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and imidazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | P. aeruginosa | 16 µg/mL |
Compound C | K. pneumoniae | 8 µg/mL |
These findings suggest that the target compound could be effective against resistant strains of bacteria.
Anticancer Activity
Imidazole derivatives are recognized for their anticancer properties. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HCT116 | 0.29 |
MDA-MB-231 | 0.63 |
HeLa | 0.51 |
The IC50 values indicate that these compounds can effectively inhibit cancer cell proliferation at low concentrations.
Antioxidant Activity
Antioxidant assays have demonstrated that thiazole and imidazole derivatives can scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related diseases.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer activity of a series of imidazole derivatives, including those similar to this compound). Results indicated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase in various cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds against multi-drug resistant pathogens. The study reported MIC values comparable to established antibiotics, suggesting a promising alternative for treatment .
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS2/c1-15-8-10-18(11-9-15)20-12-24-23(27(20)19-7-5-4-6-16(19)2)30-14-21(28)26-22-25-17(3)13-29-22/h4-13H,14H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDODCQBCGMIXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NC(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.